1,5-Anhydro-D-glucitol

Descripción general

Descripción

1,5-Anhidro-sorbitol: es un monosacárido de seis carbonos que es estructuralmente similar a la glucosaEste compuesto se deriva principalmente de los alimentos, se absorbe bien en el intestino y se distribuye a todos los órganos y tejidos . Es un marcador validado del control glucémico a corto plazo y se utiliza para controlar los niveles de glucosa en pacientes diabéticos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El 1,5-anhidro-sorbitol se puede sintetizar mediante la deshidratación catalizada por ácido del sorbitol. La reacción típicamente implica el uso de ácido sulfúrico (H₂SO₄) como catalizador. La reacción de deshidratación produce una mezcla de éteres cíclicos de cinco y seis miembros, siendo el 1,5-anhidro-sorbitol uno de los principales productos .

Métodos de producción industrial: En entornos industriales, la producción de 1,5-anhidro-sorbitol implica la deshidratación controlada del sorbitol utilizando catalizadores ácidos. Las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento del 1,5-anhidro-sorbitol al tiempo que se minimiza la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,5-anhidro-sorbitol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El 1,5-anhidro-sorbitol se puede oxidar utilizando reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: La reducción del 1,5-anhidro-sorbitol se puede lograr utilizando gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd).

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos en condiciones apropiadas.

Productos principales:

Oxidación: La oxidación del 1,5-anhidro-sorbitol puede conducir a la formación de varios ácidos carboxílicos.

Reducción: La reducción normalmente produce sorbitol.

Sustitución: Las reacciones de sustitución pueden producir derivados halogenados del 1,5-anhidro-sorbitol.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Marker for Glycemic Control

- 1,5-AG serves as an effective indicator of short-term glycemic status. Its levels decrease in response to hyperglycemia due to increased glycosuria, allowing it to reflect recent blood glucose fluctuations. Studies have shown that lower plasma levels of 1,5-AG correlate with poor glycemic control in diabetic patients .

-

Diabetic Peripheral Neuropathy (DPN)

- Research indicates that low plasma levels of 1,5-AG are associated with impaired peripheral nerve function and diabetic peripheral neuropathy in patients with type 2 diabetes. A study involving 574 patients revealed that lower 1,5-AG levels were linked to increased odds of DPN, with a suggested cutoff value for indicating DPN at ≤30.8 μmol/L .

- Cardiovascular Disease Risk Assessment

- Differential Diagnosis in Diabetes

Table: Summary of Key Studies on this compound

Case Study: Monitoring Glycemic Control

In a clinical setting involving type 2 diabetes patients, the application of 1,5-AG monitoring was evaluated alongside HbA1c measurements. The results indicated that incorporating 1,5-AG provided additional insights into short-term glycemic control which could lead to improved patient management strategies.

Case Study: Diabetic Peripheral Neuropathy

A cohort study highlighted the relationship between low plasma levels of 1,5-AG and the severity of peripheral neuropathy symptoms in diabetic patients. This finding suggests that monitoring 1,5-AG could be beneficial for early detection and management of neuropathic complications.

Mecanismo De Acción

El 1,5-anhidro-sorbitol es absorbido por el intestino y reabsorbido a través de los túbulos renales para formar un fondo metabólico estable. Compite con la glucosa por la reabsorción en los túbulos renales. Cuando los niveles de glucosa en sangre están elevados, la reabsorción del 1,5-anhidro-sorbitol se inhibe, lo que lleva a su mayor excreción y disminución de los niveles séricos . Este mecanismo lo convierte en un marcador confiable para monitorear el control glucémico a corto plazo.

Comparación Con Compuestos Similares

Compuestos similares:

Sorbitol: Un alcohol de azúcar derivado de la glucosa, utilizado como edulcorante y humectante.

1,4-Anhidro-sorbitol: Otro producto de deshidratación del sorbitol, utilizado en la producción de tensioactivos.

Isosorbida: Un derivado del sorbitol utilizado en productos farmacéuticos y como plastificante.

Singularidad: El 1,5-anhidro-sorbitol es único en su capacidad de servir como un marcador para el control glucémico a corto plazo, lo que lo hace valioso en el manejo de la diabetes. Su similitud estructural con la glucosa le permite competir con la glucosa por la reabsorción en los túbulos renales, proporcionando una medida confiable de los niveles de glucosa durante un período corto .

Actividad Biológica

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring sugar alcohol that has garnered attention for its biological activities, particularly in the context of diabetes and cardiovascular health. This article explores the compound's biological activity, including its metabolic pathways, physiological effects, and potential clinical applications.

Overview of this compound

1,5-AG is a monosaccharide that is structurally similar to glucose. It is produced in the body from dietary sources and through metabolic pathways involving glycogen. The compound serves as a biomarker for short-term glycemic control due to its rapid decrease in serum levels during episodes of hyperglycemia. This characteristic makes it an important tool for monitoring glucose fluctuations in diabetic patients.

-

Metabolic Pathways :

- 1,5-AG is synthesized from glucose through an intermediate known as 1,5-anhydro-D-fructose (1,5-AF). Studies have shown that 1,5-AF can be converted to 1,5-AG in various cell types, including hepatocytes and erythroleukemia cells .

- In vivo studies indicate that upon administration of 1,5-AF, there is a notable increase in 1,5-AG levels in both porcine and human subjects. The maximum concentration of 1,5-AG occurs approximately 2 hours post-administration .

-

Physiological Effects :

- Glycemic Control : Research indicates that 1,5-AG plays a role in inhibiting disaccharidases such as sucrase and maltase, which reduces glucose absorption in the intestines. This inhibition leads to lower blood glucose levels when ingested alongside glucose .

- Insulin Secretion : In vitro studies have demonstrated that 1,5-AG can enhance insulin secretion from pancreatic cells in a dose-dependent manner. However, this effect may not translate to significant changes in vivo .

Biomarker for Diabetes Management

-

Glycemic Control Indicator :

- The serum level of 1,5-AG serves as a sensitive marker for short-term glycemic excursions. It has been shown to correlate well with postprandial hyperglycemia and can complement HbA1c measurements for better glycemic control assessment .

- A study involving Type 2 diabetes mellitus (T2DM) patients found that lower serum concentrations of 1,5-AG were associated with poorer glycemic control and higher HbA1c levels .

-

Cardiovascular Health :

- Emerging evidence suggests that 1,5-AG levels are inversely related to cardiovascular disease (CVD) risk factors. Patients with coronary artery disease (CAD) exhibited significantly lower levels of 1,5-AG compared to those without CAD .

- A predictive value analysis indicated that low serum levels of 1,5-AG could serve as an early warning sign for cardiovascular events in high-risk populations .

Case Study: Impact on Inflammation

In a study involving db/db mice and RAW264.7 cells exposed to lipopolysaccharides (LPS), pretreatment with 1,5-AG resulted in reduced inflammatory cytokine release (TNF-α and IL-6). This protective effect was attributed to the inhibition of the Akt/NF-kB signaling pathway .

Case Study: Glycemic Control in Clinical Settings

A cohort study analyzed the relationship between serum 1,5-AG levels and glycemic control among T2DM patients. Results indicated that patients with lower levels of 1,5-AG had significantly higher HbA1c percentages and were more likely to experience hyperglycemic events . The cut-off value for diagnosing hyperglycemia based on serum 1,5-AG was determined to be approximately 11.55 mg/L with a sensitivity of 75.3% .

Propiedades

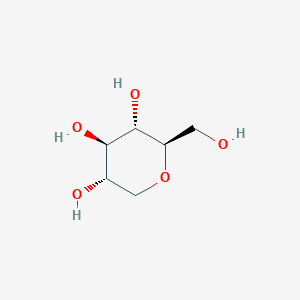

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893389, DTXSID60893379 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-58-5, 40026-07-1 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-ANHYDRO-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.